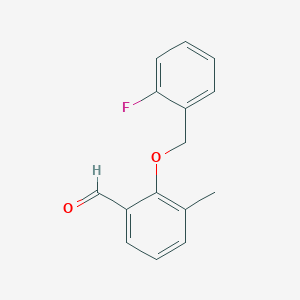![molecular formula C15H11N3O B13011922 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B13011922.png)
9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound that combines the structural features of carbazole and pyrimidine. This compound is of interest due to its potential applications in medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves multi-step organic reactions. One common method starts with the preparation of a carbazole derivative, followed by the introduction of a pyrimidine ring. Key steps include:
Nitration and Reduction: Carbazole is nitrated to form 9-nitrocarbazole, which is then reduced to 9-aminocarbazole.
Cyclization: The 9-aminocarbazole undergoes cyclization with a suitable pyrimidine precursor under acidic or basic conditions to form the desired heterocyclic structure.
Methylation: The final step involves methylation at the nitrogen atom to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their unique properties and applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to disrupt mitochondrial homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . This makes it a promising candidate for further drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to target specific molecular pathways in cancer cells makes it a valuable compound for developing new treatments for various cancers.
Industry
Industrially, this compound can be used in the development of new materials with unique electronic and optical properties. Its heterocyclic structure allows for the design of materials with specific functionalities, useful in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with cellular targets, particularly in cancer cells. It disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. The compound also interferes with DNA replication and repair mechanisms, contributing to its anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
9-Methylcarbazole: Lacks the pyrimidine ring, making it less versatile in terms of chemical reactivity and biological activity.
1H-Pyrimido[4,5-a]carbazole: Similar structure but without the methyl group, which can affect its chemical properties and biological interactions.
Uniqueness
9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one stands out due to its combined carbazole and pyrimidine structure, which enhances its chemical reactivity and biological activity. The presence of the methyl group further modifies its properties, making it a unique and valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H11N3O |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
9-methyl-1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C15H11N3O/c1-8-2-4-10-11-5-3-9-7-16-15(19)18-13(9)14(11)17-12(10)6-8/h2-7H,1H3,(H2,16,18,19) |
Clave InChI |
PWGHQHMGZBBXQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=C4C(=CNC(=O)N4)C=CC3=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


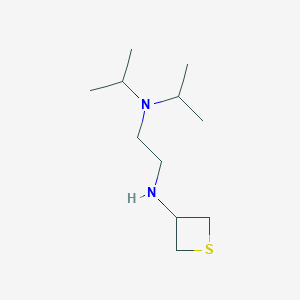
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
![6-(Chloromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13011856.png)
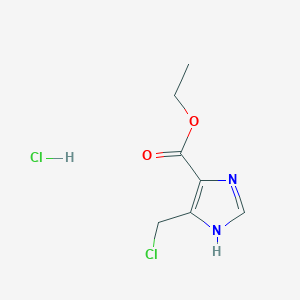
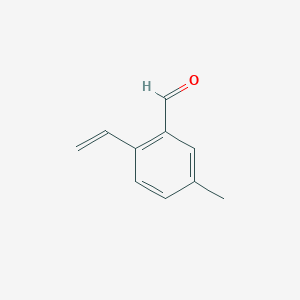
![(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid](/img/structure/B13011876.png)
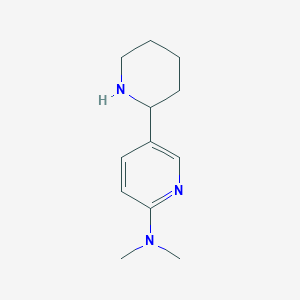

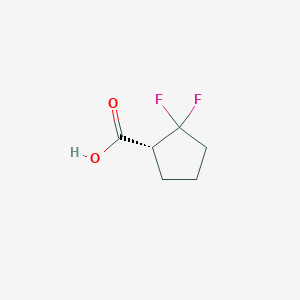
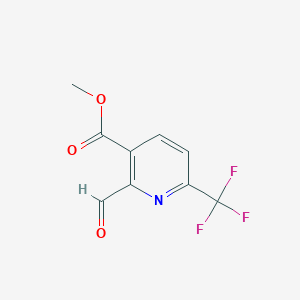
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13011920.png)

![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)
